molecular formula C10H10FNO B14902275 N-Benzyl-2-fluoroacrylamide

N-Benzyl-2-fluoroacrylamide

Katalognummer: B14902275
Molekulargewicht: 179.19 g/mol
InChI-Schlüssel: FFHIMQUCFYTJLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-2-fluoroacrylamide is an organic compound with the molecular formula C10H10FNO It is a derivative of acrylamide, where the hydrogen atom on the nitrogen is replaced by a benzyl group, and one of the hydrogen atoms on the acrylamide moiety is replaced by a fluorine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Benzyl-2-fluoroacrylamide can be synthesized through several methods. One common approach involves the reaction of benzylamine with 2-fluoroacryloyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base neutralizing the hydrochloric acid byproduct formed during the reaction.

Another method involves the use of N,N-dimethylformamide (DMF) as a solvent and a catalyst such as copper(I) bromide (CuBr) to facilitate the coupling of benzylamine with 2-fluoroacrylic acid. This method offers the advantage of milder reaction conditions and higher yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to optimize reaction conditions and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyl-2-fluoroacrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding amine.

    Substitution: The fluorine atom in this compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted acrylamides.

Wissenschaftliche Forschungsanwendungen

N-Benzyl-2-fluoroacrylamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its role as an inhibitor of certain enzymes or as a ligand for receptor studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases where fluorinated compounds have shown promise.

    Industry: this compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of N-Benzyl-2-fluoroacrylamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of enzymes by binding to the active site and preventing substrate access. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.

Vergleich Mit ähnlichen Verbindungen

N-Benzyl-2-fluoroacrylamide can be compared with other similar compounds such as:

    N-Benzylacrylamide: Lacks the fluorine atom, resulting in different reactivity and biological activity.

    2-Fluoroacrylamide: Lacks the benzyl group, which affects its solubility and interaction with biological targets.

    N-Benzyl-2-chloroacrylamide: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in the presence of both the benzyl and fluorine groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C10H10FNO

Molekulargewicht

179.19 g/mol

IUPAC-Name

N-benzyl-2-fluoroprop-2-enamide

InChI

InChI=1S/C10H10FNO/c1-8(11)10(13)12-7-9-5-3-2-4-6-9/h2-6H,1,7H2,(H,12,13)

InChI-Schlüssel

FFHIMQUCFYTJLD-UHFFFAOYSA-N

Kanonische SMILES

C=C(C(=O)NCC1=CC=CC=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.